Cas no 1694247-84-1 (3-(2-amino-1-cyclobutylethoxy)propan-1-ol)

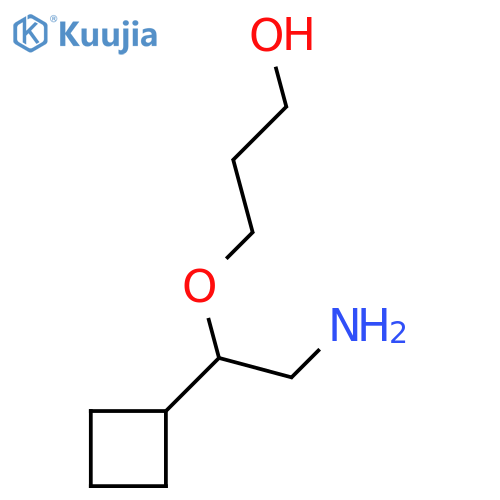

1694247-84-1 structure

商品名:3-(2-amino-1-cyclobutylethoxy)propan-1-ol

3-(2-amino-1-cyclobutylethoxy)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-(2-amino-1-cyclobutylethoxy)propan-1-ol

- EN300-1293887

- 1694247-84-1

-

- インチ: 1S/C9H19NO2/c10-7-9(8-3-1-4-8)12-6-2-5-11/h8-9,11H,1-7,10H2

- InChIKey: BDJRCHIAXPBEKT-UHFFFAOYSA-N

- ほほえんだ: O(CCCO)C(CN)C1CCC1

計算された属性

- せいみつぶんしりょう: 173.141578849g/mol

- どういたいしつりょう: 173.141578849g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 6

- 複雑さ: 115

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 55.5Ų

3-(2-amino-1-cyclobutylethoxy)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1293887-50mg |

3-(2-amino-1-cyclobutylethoxy)propan-1-ol |

1694247-84-1 | 50mg |

$768.0 | 2023-09-30 | ||

| Enamine | EN300-1293887-5000mg |

3-(2-amino-1-cyclobutylethoxy)propan-1-ol |

1694247-84-1 | 5000mg |

$2650.0 | 2023-09-30 | ||

| Enamine | EN300-1293887-250mg |

3-(2-amino-1-cyclobutylethoxy)propan-1-ol |

1694247-84-1 | 250mg |

$840.0 | 2023-09-30 | ||

| Enamine | EN300-1293887-100mg |

3-(2-amino-1-cyclobutylethoxy)propan-1-ol |

1694247-84-1 | 100mg |

$804.0 | 2023-09-30 | ||

| Enamine | EN300-1293887-10000mg |

3-(2-amino-1-cyclobutylethoxy)propan-1-ol |

1694247-84-1 | 10000mg |

$3929.0 | 2023-09-30 | ||

| Enamine | EN300-1293887-2500mg |

3-(2-amino-1-cyclobutylethoxy)propan-1-ol |

1694247-84-1 | 2500mg |

$1791.0 | 2023-09-30 | ||

| Enamine | EN300-1293887-1.0g |

3-(2-amino-1-cyclobutylethoxy)propan-1-ol |

1694247-84-1 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1293887-1000mg |

3-(2-amino-1-cyclobutylethoxy)propan-1-ol |

1694247-84-1 | 1000mg |

$914.0 | 2023-09-30 | ||

| Enamine | EN300-1293887-500mg |

3-(2-amino-1-cyclobutylethoxy)propan-1-ol |

1694247-84-1 | 500mg |

$877.0 | 2023-09-30 |

3-(2-amino-1-cyclobutylethoxy)propan-1-ol 関連文献

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

1694247-84-1 (3-(2-amino-1-cyclobutylethoxy)propan-1-ol) 関連製品

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量